![molecular formula C15H12BrFN2OS B6014621 N-[(3-bromo-4-methylphenyl)carbamothioyl]-4-fluorobenzamide](/img/structure/B6014621.png)
N-[(3-bromo-4-methylphenyl)carbamothioyl]-4-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-bromo-4-methylphenyl)carbamothioyl]-4-fluorobenzamide is a synthetic organic compound with the molecular formula C15H12BrFN2OS It is characterized by the presence of a bromine atom, a methyl group, and a fluorine atom attached to a benzamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-bromo-4-methylphenyl)carbamothioyl]-4-fluorobenzamide typically involves the reaction of 3-bromo-4-methylaniline with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then treated with thiocarbamoyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[(3-bromo-4-methylphenyl)carbamothioyl]-4-fluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
N-[(3-bromo-4-methylphenyl)carbamothioyl]-4-fluorobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[(3-bromo-4-methylphenyl)carbamothioyl]-4-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(3-bromo-4-methylphenyl)carbamothioyl]-2-chlorobenzenesulfonamide
- 3-bromo-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide
Uniqueness
N-[(3-bromo-4-methylphenyl)carbamothioyl]-4-fluorobenzamide is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. This makes it a valuable compound for various research applications, offering different reactivity and biological activity compared to similar compounds.
Propiedades
IUPAC Name |
N-[(3-bromo-4-methylphenyl)carbamothioyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrFN2OS/c1-9-2-7-12(8-13(9)16)18-15(21)19-14(20)10-3-5-11(17)6-4-10/h2-8H,1H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZXACDXGWNHGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
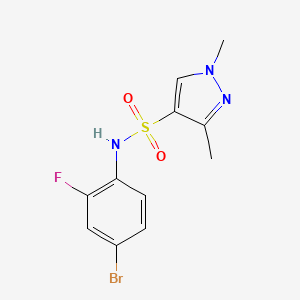
![N-[2-(DIMETHYLAMINO)ETHYL]-3,5-DIMETHYL-2-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE](/img/structure/B6014548.png)
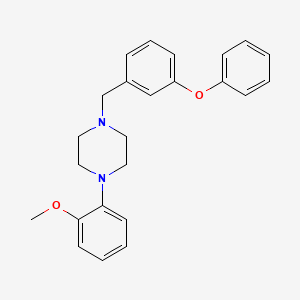
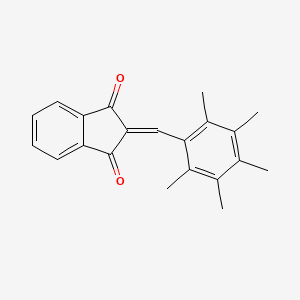
![1-[Cyclohexyl(methyl)amino]-3-[3-[[dicyclopropylmethyl(methyl)amino]methyl]phenoxy]propan-2-ol](/img/structure/B6014569.png)
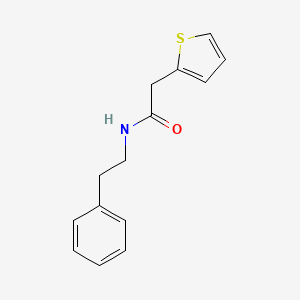
![methyl 2-[(2-chloro-6-fluorobenzoyl)amino]-5-isopropyl-3-thiophenecarboxylate](/img/structure/B6014581.png)
![N-[4-oxo-4-(pyrrolidin-1-yl)butyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6014592.png)
![(5E)-5-(3-bromobenzylidene)-2-[(3,4-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6014596.png)
![[(4-hydroxy-5-isobutyl-6-methyl-2-pyrimidinyl)thio]acetic acid](/img/structure/B6014607.png)
![(E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B6014617.png)
![1-cyclohexyl-6-hydroxy-5-[(Z)-(2-methylindol-3-ylidene)methyl]pyrimidine-2,4-dione](/img/structure/B6014644.png)
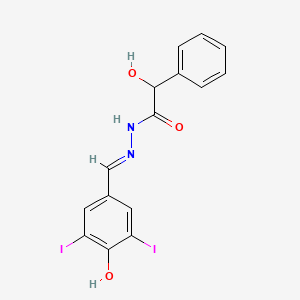
![3-(1,3-benzodioxol-5-yl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-phenylpropanamide](/img/structure/B6014654.png)
